molecular formula C16H19N3O2S2 B2713422 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 325693-15-0

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2713422
CAS No.: 325693-15-0
M. Wt: 349.47
InChI Key: HXLSEIFPYKSYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a bicyclic core fused with a tetrahydrobenzene ring. The compound features a 2-(pyrrolidin-1-yl)-2-oxoethylthio substituent at position 2, which introduces a sulfur-linked ketone-pyrrolidine moiety. This structural motif is critical for modulating biological activity, particularly in antitumor and enzyme-targeting applications .

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c20-12(19-7-3-4-8-19)9-22-16-17-14(21)13-10-5-1-2-6-11(10)23-15(13)18-16/h1-9H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLSEIFPYKSYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving suitable precursors. The incorporation of the sulfur atom and the diazatricyclic structure requires specific reagents and conditions, such as the use of sulfur-containing compounds and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. For instance:

  • Research indicates that modifications to the pyrimidine structure can lead to compounds that effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have shown that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cancer Therapeutics

The compound's structural analogs have been evaluated for their potential as anti-cancer agents:

  • Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation. Specific derivatives have demonstrated efficacy against multiple cancer cell lines in vitro .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups tailored for desired biological activities. The following methods are commonly employed:

  • Multi-component reactions (MCRs) : These reactions facilitate the rapid assembly of complex structures from simpler precursors.
  • Condensation reactions : Used to form the thieno-pyrimidine core structure by combining thioketones with pyrimidine derivatives .

Case Study 1: Anti-inflammatory Effects

A study conducted by Tageldin et al. explored several pyrimidine derivatives derived from this compound. The results indicated significant inhibition of COX enzymes in vitro, with some compounds achieving ED50 values lower than traditional anti-inflammatory medications like indomethacin .

Case Study 2: Cancer Cell Apoptosis

Research published in a peer-reviewed journal demonstrated that specific derivatives of this compound could trigger apoptotic pathways in breast cancer cells. The study utilized flow cytometry and Western blotting techniques to confirm apoptosis induction through caspase activation and PARP cleavage .

Summary of Findings

Application AreaKey FindingsReferences
Anti-inflammatorySignificant inhibition of COX-2; comparable to celecoxib
Cancer TherapeuticsInduction of apoptosis in various cancer cell lines

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The pyrrolidine ring and sulfur atom play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The diazatricyclic structure may also contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Key Structural Features :

  • Core: The 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold provides rigidity and planar aromaticity, facilitating interactions with biological targets like kinases or DNA .
  • Substituent : The 2-oxo-2-(pyrrolidin-1-yl)ethylthio group enhances solubility via the pyrrolidine nitrogen while enabling hydrogen bonding through the ketone oxygen .
  • Synthetic Route : Typically synthesized via nucleophilic substitution reactions between thiol-containing intermediates and α-halo ketones, followed by cyclization .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Modifications and Substituent Effects

Compound Name Substituent at Position 2 Core Modification Key Functional Groups
Target Compound 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio) Tetrahydrobenzo-thienopyrimidine Pyrrolidine, ketone, thioether
3-Allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-analogue Piperidine instead of pyrrolidine Cyclopenta-thienopyrimidine Piperidine, ketone, allyl group
2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one 4-Hydroxyphenyl Tetrahydrobenzo-thienopyrimidine Phenolic -OH, aromatic ring
2-Mercapto-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one 2-Thioxo, 3-methyl Tetrahydrobenzo-thienopyrimidine Thiol, methyl group
2-Chloromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one Chloromethyl Tetrahydrobenzo-thienopyrimidine Electrophilic chloromethyl

Key Observations :

  • Pyrrolidine vs.
  • Thioether vs. Thiol : The thioether linkage in the target compound improves stability over thiol-containing analogues (e.g., ), which may oxidize to disulfides under physiological conditions.
  • Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl derivative exhibits enhanced π-π stacking with aromatic residues in enzymes but reduced solubility compared to the aliphatic pyrrolidine group.

Key Observations :

  • Reaction Efficiency : The target compound’s synthesis (46–86% yield) is comparable to analogues but requires rigorous purification (e.g., column chromatography ).
  • Role of Solvents : Polar aprotic solvents like DMF stabilize intermediates in the target compound’s synthesis, whereas toluene in the piperidine analogue facilitates nucleophilic substitutions.

Table 3: Antitumor and Enzyme Inhibition Profiles

Compound IC50 (VEGFR-2) Antitumor Activity (Cell Line) Additional Activity Ref.
Target Compound 0.42 µM A549 (lung), MCF-7 (breast) Moderate CYP3A4 inhibition
2-(4-Hydroxyphenyl) analogue N/A HL-7702 (liver) High ROS scavenging
2-Chloromethyl analogue N/A In vivo hyperlipidemia models Triglyceride-lowering (vs. clofibrate)
3-Allyl-piperidine analogue 1.8 µM PC-3 (prostate) Selective COX-2 inhibition

Key Observations :

  • VEGFR-2 Inhibition : The target compound’s low IC50 (0.42 µM) suggests superior kinase inhibition compared to the piperidine analogue (1.8 µM) , likely due to pyrrolidine’s optimal steric fit.
  • Therapeutic Versatility : While the target compound focuses on antitumor activity, the chloromethyl analogue demonstrates efficacy in metabolic disorders, highlighting the scaffold’s adaptability.

Physicochemical Properties

Table 4: Spectral and Physical Data

Compound Melting Point (°C) IR (cm⁻¹) 1H NMR (δ, ppm) Ref.
Target Compound 240–242 1653 (C=O), 1512 (C=C) 2.88 (t, J=6.0 Hz, 2H, CH2)
2-(4-Hydroxyphenyl) analogue >250 1687 (C=O), 3263 (NH2) 7.98 (d, J=9.0 Hz, 2H, Ar-H)
3-Allyl-piperidine analogue 204–206 1690 (C=O), 1514 (C=C) 8.26 (s, 1H, pyridine-H5)

Key Observations :

  • Thermal Stability: Higher melting points (>250°C) in phenolic derivatives correlate with increased crystallinity due to hydrogen bonding.
  • Spectral Signatures : The target compound’s IR absorption at 1653 cm⁻¹ confirms the amide C=O stretch, consistent with analogues .

Biological Activity

The compound 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the class of thienopyrimidines. Its complex structure incorporates a thieno[2,3-d]pyrimidine core and a pyrrolidine moiety, suggesting potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features key functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays indicated that the compound effectively suppressed COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μmol/L)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Cycle Arrest and Apoptosis : In studies involving various cancer cell lines, it was found to induce cell cycle arrest and apoptosis. The mechanism involved modulation of key signaling pathways associated with cell proliferation and survival. Notably, it exhibited selective cytotoxicity against human cancer cells with IC50 values below 10 µM .
Cancer Cell LineIC50 (μmol/L)Mechanism
MCF-7 (Breast)<10Apoptosis induction
HCT116 (Colon)<10Cell cycle arrest

Study on Anti-inflammatory Effects

A study conducted by Tageldin et al. focused on the synthesis of novel thienopyrimidine derivatives and their anti-inflammatory effects. The results indicated that compounds similar to the target molecule significantly reduced the expression levels of iNOS and COX-2 in RAW264.7 cells. This suggests a strong potential for therapeutic applications in inflammatory diseases .

Anticancer Research

Research published in MDPI highlighted the anticancer activity of thienopyrimidine derivatives against various tumor cell lines. The study reported that certain derivatives not only inhibited cell proliferation but also enhanced apoptosis through caspase activation pathways. The findings underscore the potential use of these compounds as chemotherapeutic agents .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its structural complexity?

The synthesis typically involves a multi-step approach, starting with azomethine intermediates (e.g., 3) refluxed in glacial acetic acid with DMSO as a catalyst. Key steps include controlled precipitation using cold sodium chloride solution and recrystallization from acetic acid to achieve >80% yields . Modifying reaction time (30–60 min for initial reflux) and solvent polarity can enhance purity. For analogs, substituent-specific protocols (e.g., alkylation or thioether formation) require tailored conditions, such as piperidine-catalyzed condensations in dioxane .

Q. How should researchers characterize the compound’s purity and structural integrity?

Combine nuclear magnetic resonance (NMR; ^1H and ^13C) and infrared spectroscopy (IR) to confirm functional groups (e.g., C=O at ~1723 cm⁻¹, NH stretches at ~3150 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallinity, single-crystal X-ray diffraction (as in related thieno[2,3-d]pyrimidines) resolves stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary biological screening?

Begin with enzyme inhibition assays (e.g., tyrosinase for anti-melanogenic potential or dihydrofolate reductase for antiproliferative activity ). Use UV-Vis spectroscopy to monitor substrate conversion (e.g., L-DOPA oxidation for tyrosinase). Cell-based assays (e.g., MTT on melanoma lines) can validate cytotoxicity, with IC₅₀ values compared to reference inhibitors like kojic acid .

Advanced Research Questions

Q. How can molecular docking resolve discrepancies between in vitro activity and predicted binding affinities?

When experimental IC₅₀ values conflict with docking scores (e.g., a compound showing weak inhibition despite high predicted binding energy), re-evaluate the docking protocol:

  • Use flexible ligand/rigid receptor models in AutoDock Vina .
  • Incorporate solvent effects (explicit water molecules) and post-docking molecular dynamics (MD) simulations (≥50 ns) to assess stability .
  • Cross-validate with mutagenesis studies on key residues (e.g., tyrosinase His263 or Cu-binding sites) .

Q. What strategies address low solubility in pharmacokinetic studies?

Derivatization via PEGylation or prodrug approaches (e.g., esterification of the pyrrolidin-1-yl group) improves aqueous solubility . For in vivo models, use lipid-based nanoformulations (e.g., liposomes) with particle size <200 nm and polydispersity index <0.3, validated by dynamic light scattering (DLS) .

Q. How to design structure-activity relationship (SAR) studies for analogs with divergent substituents?

Systematically vary substituents at the 2-position (e.g., aryl vs. alkyl groups) and analyze:

  • Electronic effects : Hammett constants (σ) correlate with inhibitory potency .
  • Steric effects : Molecular volume calculations (e.g., using SwissADME) predict steric clashes in enzyme pockets .
  • Hydrogen bonding : Replace the 2-oxoethyl group with bioisosteres (e.g., sulfonamides) to assess binding entropy .

Q. How to resolve contradictions between in vitro and in vivo anti-inflammatory data?

If in vitro COX-2 inhibition does not translate to in vivo efficacy (e.g., in rodent paw edema models):

  • Evaluate metabolic stability via liver microsome assays (e.g., CYP450 isoforms) .
  • Optimize dosing regimens (e.g., bid vs. qd) based on pharmacokinetic half-life (t₁/₂) .
  • Use isotopic tracing (¹⁴C-labeled compound) to assess tissue distribution and off-target effects .

Notes for Methodological Rigor

  • Contradictions : Some analogs show high in silico binding but low in vitro activity due to unaccounted solvation effects. Always cross-validate with MD simulations .
  • Synthesis Scalability : Pilot-scale reactions (≥10 g) require inert atmospheres (N₂/Ar) to prevent oxidation of thioether linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.